Cas no 2229588-84-3 (2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid)

2-(5-Bromo-1,3-thiazol-2-yl)oxyacetic acid is a brominated thiazole derivative featuring a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The bromine substituent enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki or Sonogashira couplings for further derivatization. The thiazole core contributes to its potential bioactivity, often exploited in agrochemical and medicinal chemistry. Its acetic acid moiety allows for easy conjugation or salt formation, improving solubility and downstream processing. This compound is particularly valuable for constructing heterocyclic frameworks or modifying bioactive molecules with precision. Suitable for research-scale and industrial applications, it offers a balance of stability and reactivity.
2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid structure
2229588-84-3 structure
Product Name:2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid
CAS No:2229588-84-3
MF:C5H4BrNO3S
MW:238.05915927887
CID:6042872
PubChem ID:165830831
Update Time:2025-06-30

2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid
    • 2229588-84-3
    • 2-[(5-bromo-1,3-thiazol-2-yl)oxy]acetic acid
    • EN300-1920466
    • Inchi: 1S/C5H4BrNO3S/c6-3-1-7-5(11-3)10-2-4(8)9/h1H,2H2,(H,8,9)
    • InChI Key: WEUUTBMQPPNPEL-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(OCC(=O)O)S1

Computed Properties

  • Exact Mass: 236.90953g/mol
  • Monoisotopic Mass: 236.90953g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 87.7Ų

2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid Pricemore >>

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Additional information on 2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid

2-(5-Bromo-1,3-thiazol-2-yl)oxyacetic Acid (CAS No. 2229588-84-3): A Comprehensive Overview

2-(5-Bromo-1,3-thiazol-2-yl)oxyacetic acid (CAS No. 2229588-84-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique 5-bromo-1,3-thiazol-2-yl substituent, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The chemical structure of 2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid is composed of a thiazole ring with a bromine atom at the 5-position and an oxyacetic acid group attached to the 2-position. The presence of the bromine atom imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The oxyacetic acid moiety, on the other hand, provides the compound with acidic properties and potential for forming hydrogen bonds, which are crucial for interactions with biological targets.

Recent studies have explored the potential of 2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can modulate key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This finding suggests that the compound may have neuroprotective effects and could be developed as a potential therapeutic agent for this debilitating condition.

In addition to its neuroprotective properties, 2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid has also been investigated for its anti-inflammatory and anti-cancer activities. A study published in the Cancer Research journal reported that this compound can selectively inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. Specifically, it was found to inhibit the activation of the AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. These findings highlight the potential of 2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid as a lead compound for developing new anticancer drugs.

The pharmacokinetic properties of 2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid have also been studied to assess its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are important factors for ensuring effective drug delivery and sustained therapeutic effects. Furthermore, toxicity studies have indicated that 2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid has low toxicity at therapeutic doses, making it a promising candidate for further clinical development.

The synthetic route to produce 2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the thiazole ring and subsequent functionalization with the bromine and oxyacetic acid groups. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for meeting the demands of preclinical and clinical studies.

In conclusion, 2-(5-bromo-1,3-thiazol-2-yl)oxyacetic acid (CAS No. 2229588-84-3) is a promising compound with diverse biological activities that make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Its potential applications in treating neurodegenerative diseases, inflammation, and cancer highlight its therapeutic value. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use.

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